2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Description
This compound features a 1,4-diazaspiro[4.6]undeca-1,3-diene core, a sulfanyl (-S-) bridge, and an acetamide group substituted with a 3,4-dichlorophenyl moiety. The chlorine substituents on both aromatic rings contribute to lipophilicity, which may influence membrane permeability and binding interactions with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl3N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-18(25)19(26)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSFHAZMQWTEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the diazaspiro ring system through a cyclization reaction.
- Introduction of the chlorophenyl groups via electrophilic aromatic substitution.
- Sulfanylation to attach the sulfanyl group.
- Acetylation to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazaspiro ring system can be reduced under specific conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds related to this structure have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase and urease has been documented, making it a candidate for treating conditions like Alzheimer's disease and bacterial infections.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several derivatives of the compound. Results indicated that modifications to the chlorophenyl groups significantly impacted the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Similar spirocyclic structure with chlorine substitution | Antimicrobial |
| N-(2-hydroxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide | Hydroxy group addition | Enzyme inhibition |
| 2-{[3-(5-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Bromine substitution | Anticancer activity |
Case Study 2: Enzyme Inhibition Assays
In another study focusing on enzyme inhibition, the compound demonstrated significant inhibitory effects on acetylcholinesterase with IC50 values comparable to established inhibitors. This suggests its potential use in treating neurodegenerative diseases.
Potential Applications
Given its biological activities, 2-{[3-(4-chlorophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Biochemical Research : In studies aimed at understanding enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The most relevant structural analogue is 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (). Below is a comparative analysis:
*Calculated based on substituents; †From ChemSpider ID in .
Hypothetical Pharmacological Differences
- Target Compound : The 3,4-dichlorophenyl acetamide group may enhance binding to targets requiring strong hydrophobic interactions (e.g., kinase inhibitors). However, excessive lipophilicity could reduce aqueous solubility.
- Analogue : The 4-methoxyphenyl group balances solubility and permeability, making it more suitable for oral bioavailability. The 3,4-dichlorophenyl on the spiro ring might increase selectivity for enzymes with aromatic pockets.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiroundeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule with a spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfenamide moiety , characterized by a sulfur atom bonded to a nitrogen atom, which plays a crucial role in its biological interactions. The presence of chlorinated phenyl groups enhances its reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C22H20Cl2N2OS |
| Molecular Weight | 423.38 g/mol |
| IUPAC Name | 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide |
Research indicates that compounds similar to 2-{[3-(4-chlorophenyl)-1,4-diazaspiroundeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways. For instance, studies on related diazaspiro compounds have shown their ability to inhibit acetylcholinesterase (AChE) and urease with IC50 values ranging from 1 to 6 µM .
- Antimicrobial Activity : Preliminary studies suggest that structurally analogous compounds exhibit antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Cell Signaling Modulation : The compound's interaction with cellular signaling pathways has been observed in studies where it modulates intracellular calcium levels and affects protein kinase signaling pathways .
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study on a similar compound demonstrated that it inhibited superoxide anion production in human neutrophils through a protein kinase A-dependent pathway . This suggests potential anti-inflammatory effects.
- Another investigation highlighted the antibacterial efficacy of compounds with similar structural features, showing moderate to strong activity against specific bacterial strains .
Research Findings
Recent research has focused on the synthesis and evaluation of this class of compounds:
- Synthesis Methods : Multi-step organic synthesis has been employed to create these spirocyclic compounds. Key steps include nucleophilic substitutions and cyclization reactions that yield the desired sulfenamide structures .
- Biological Evaluations : Compounds have been subjected to various biological assays to assess their efficacy as enzyme inhibitors and antimicrobial agents. For example, compounds derived from diazaspiro frameworks have shown promising results in inhibiting bacterial growth and enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
